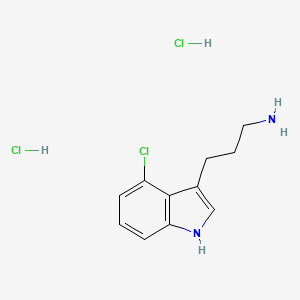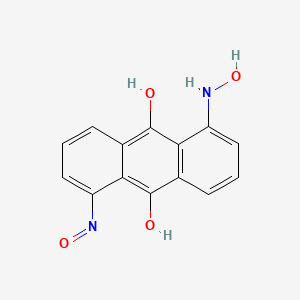![molecular formula C8H7NO B13132275 5-Methylfuro[2,3-b]pyridine](/img/structure/B13132275.png)
5-Methylfuro[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylfuro[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H7NO and a molecular weight of 133.15 g/mol It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a methyl group attached to the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylfuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to form the desired furo[2,3-b]pyridine structure . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Methylfuro[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield furo[2,3-b]pyridine oxides, while substitution reactions can produce various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
5-Methylfuro[2,3-b]pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of 5-Methylfuro[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit anticancer activity by disrupting key cellular signaling pathways, such as the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions lead to the inhibition of cancer cell proliferation and induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to 5-Methylfuro[2,3-b]pyridine include:
Furo[2,3-b][1,8]naphthyridine: A compound with a similar fused ring system but with different substituents.
4H-Furo[2,3-d]pyrido[1,2-a]pyrimidine: Another heterocyclic compound with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its specific methyl substitution on the furan ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C8H7NO |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
5-methylfuro[2,3-b]pyridine |
InChI |
InChI=1S/C8H7NO/c1-6-4-7-2-3-10-8(7)9-5-6/h2-5H,1H3 |
Clave InChI |
JYXNDAARYLTGLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N=C1)OC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


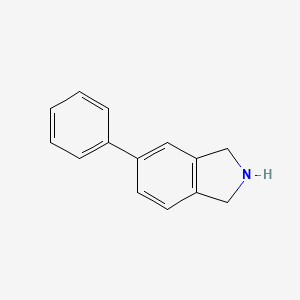
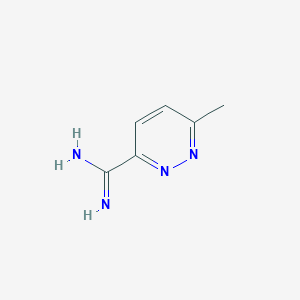
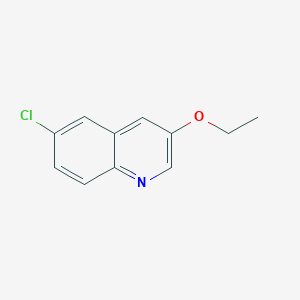
![1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13132200.png)

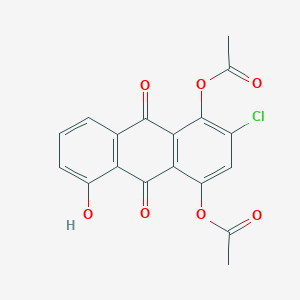

![11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole](/img/structure/B13132225.png)

